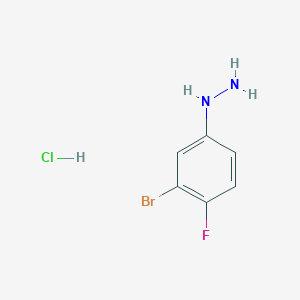

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC13699296

Molecular Formula: C6H7BrClFN2

Molecular Weight: 241.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrClFN2 |

|---|---|

| Molecular Weight | 241.49 g/mol |

| IUPAC Name | (3-bromo-4-fluorophenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H |

| Standard InChI Key | ATQSEAQCJZLILV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NN)Br)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1NN)Br)F.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is systematically named (3-bromo-4-fluorophenyl)hydrazine hydrochloride under IUPAC nomenclature. Its structure consists of a phenyl ring substituted with bromine and fluorine at the 3- and 4-positions, respectively, and a hydrazine group (–NH–NH₂) that is protonated as a hydrochloride salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1166990-89-1 | |

| Molecular Formula | C₆H₇BrClFN₂ | |

| Molecular Weight | 241.49 g/mol | |

| SMILES Notation | C1=CC(=C(C=C1NN)Br)F.Cl | |

| InChI Key | ATQSEAQCJZLILV-UHFFFAOYSA-N |

The compound’s canonical SMILES and InChIKey confirm its structural uniqueness, enabling precise database searches and computational modeling.

Synthesis and Production

Industrial-Scale Production

Commercial suppliers like Biosynce and VulcanChem produce the compound at scales ranging from grams to kilograms, with reported purities exceeding 97% . Key production metrics include:

| Parameter | Specification | Source |

|---|---|---|

| Purity | >97% | |

| Storage Conditions | Inert atmosphere, 20–25°C | |

| Shelf Life | Not specified | – |

Physicochemical Properties

Solubility and Stability

The compound’s solubility in water and organic solvents (e.g., methanol, DCM) facilitates its use in diverse reaction media . Stability under inert atmospheres prevents oxidative degradation, a common issue with hydrazine derivatives .

Thermodynamic and Kinetic Parameters

While thermal decomposition data are absent, the compound’s melting point and boiling point can be inferred from analogous hydrazines. For instance, phenylhydrazine hydrochloride melts at 243–245°C, suggesting similar thermal behavior .

Applications in Organic Synthesis

Role as a Building Block

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride serves as a precursor for:

-

Heterocyclic Compounds: Hydrazines are pivotal in synthesizing pyrazoles, indoles, and triazoles via cyclocondensation reactions .

-

Pharmaceutical Intermediates: The bromine and fluorine substituents enhance bioactivity, making the compound valuable in drug discovery.

Comparative Analysis with Related Compounds

vs. 3-Bromo-4-fluoroaniline

| Property | (3-Bromo-4-fluorophenyl)hydrazine HCl | 3-Bromo-4-fluoroaniline |

|---|---|---|

| Functional Group | Hydrazine (–NH–NH₂·HCl) | Amine (–NH₂) |

| Molecular Weight | 241.49 g/mol | 190.01 g/mol |

| Applications | Heterocycle synthesis | Sulfonamide production |

The hydrazine derivative’s nucleophilic hydrazine group enables distinct reactivity compared to the aniline’s amine, broadening its synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume